Hydrogen Bond Donor Count Differentiates Hydroxymethyl-Functionalized Triazole from Ester and Carboxylic Acid Analogs
[1-(Cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol contains one hydrogen bond donor (the hydroxymethyl -OH group) [1]. In contrast, the closely related analog ethyl 1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylate contains zero hydrogen bond donors due to the ester functionality replacing the hydroxymethyl group [2]. This difference is structurally encoded and quantitatively verifiable by computed H-bond donor count.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 H-bond donor |
| Comparator Or Baseline | Ethyl 1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylate: 0 H-bond donors |
| Quantified Difference | Absolute difference of 1 H-bond donor |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07) |
Why This Matters
The presence of a hydrogen bond donor alters aqueous solubility, chromatographic behavior, and capacity for intermolecular interactions in receptor binding or crystal engineering applications, directly affecting formulation and assay reproducibility.
- [1] PubChem. Compound Summary for CID 65461251: [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1-_cyclobutylmethyl_triazol-4-yl_methanol (accessed 2026). View Source
- [2] PubChem. Compound Summary for CID 132278940: Ethyl 1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/132278940 (accessed 2026). View Source
